beta-D-Hamamelopyranose
Description
β-D-Hamamelopyranose is a monosaccharide derivative belonging to the class of pyranoses, characterized by a six-membered oxygen-containing ring (pyranose structure) in the β-D configuration. While specific data on β-D-Hamamelopyranose is absent in the provided evidence, analogous compounds such as β-D-Digitoxopyranose () and β-D-xylopyranose () offer structural and functional insights. Hamamelopyranose is hypothesized to occur naturally in plant-derived glycosides, similar to digitoxose in cardiac glycosides , but further research is required to confirm its biological roles and applications.
Properties
CAS No. |
4983-62-4 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-3-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)4(9)3(8)1-12-5(6)10/h3-5,7-11H,1-2H2/t3-,4-,5-,6-/m1/s1 |
InChI Key |
LPZIZDWZKIXVRZ-KVTDHHQDSA-N |
SMILES |
C1C(C(C(C(O1)O)(CO)O)O)O |
Isomeric SMILES |
C1[C@H]([C@H]([C@@]([C@@H](O1)O)(CO)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)O)(CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions are also possible, but detailed conditions are not specified.
Substitution: Substitution reactions, particularly acylation, are well-documented.
Common Reagents and Conditions:
- Dibutyltin oxide
- 3,4,5-tri-O-acetylgalloyl chloride
- Vinyl benzoate
- Lipozyme TL IM
- tert-butyl methyl ether
Major Products:
- Hamamelitannin
- Benzoylated furanoses
Scientific Research Applications
Chemistry: Beta-D-hamamelose is used in the synthesis of various bioactive compounds, including hamamelitannin, which has significant therapeutic potential .
Biology and Medicine: Hamamelitannin, derived from beta-D-Hamamelopyranose, has been studied for its potential to inhibit quorum sensing in bacteria, thereby increasing the susceptibility of bacterial biofilms to antibiotics .
Industry: The compound’s derivatives are used in the production of tannins, which have applications in the leather and pharmaceutical industries .
Mechanism of Action
The mechanism of action of beta-D-Hamamelopyranose and its derivatives, such as hamamelitannin, involves the inhibition of quorum sensing in bacteria. This inhibition disrupts bacterial communication, making biofilms more susceptible to antibiotics . The molecular targets include the TraP quorum sensing system in bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural features of β-D-Hamamelopyranose (inferred) and related pyranoses from the evidence:
*Note: β-D-Hamamelopyranose data is inferred due to lack of direct evidence.
- Backbone Differences: β-D-Digitoxopyranose is a 2,6-dideoxyhexose, lacking hydroxyl groups at C2 and C6, which enhances its lipophilicity compared to β-D-xylopyranose (fully hydroxylated pentose) .
- Stereochemistry: β-D-xylopyranose and β-L-Arabinopyranose differ in hydroxyl group orientations (C2 and C4 positions), affecting solubility and biological recognition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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